3-对甲苯基-异恶唑-5-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

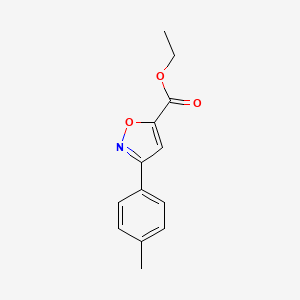

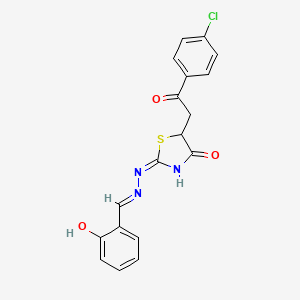

“3-p-Tolyl-isoxazole-5-carboxylic acid ethyl ester” is a chemical compound that has been studied for its various properties . It is an isoxazole derivative, which is a five-membered heterocyclic moiety commonly found in many commercially available drugs .

Synthesis Analysis

The synthesis of this compound involves the palladium hydrogenation of ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate . The isoxazole substrate was prepared by NaOH-catalyzed cycloaddition-condensation of ethyl nitroacetate and propargyl benzoate in water . The synthesis process involves a domino process, consisting of deoxygenation to the 5-methylisoxazole derivative followed by reductive opening of the isoxazole ring .Molecular Structure Analysis

The molecular structure of “3-p-Tolyl-isoxazole-5-carboxylic acid ethyl ester” is complex, with multiple reducible sites in the molecule, namely the benzylic-like position and the isoxazole N–O bond .Chemical Reactions Analysis

The chemical reactions involving “3-p-Tolyl-isoxazole-5-carboxylic acid ethyl ester” are interesting. Under certain conditions, ethyl (Z)-2-amino-4-oxo-2-pentanoate is obtained as the only product . This suggests a possible competition between the two reducible sites in the molecule .科学研究应用

Drug Discovery and Medicinal Chemistry

Isoxazoles are commonly found in commercially available drugs, making them a privileged scaffold for drug discovery. Researchers have explored metal-free synthetic routes to synthesize isoxazoles due to the drawbacks associated with metal-catalyzed reactions (e.g., high costs, toxicity, and waste generation). Notably, the in situ formation of ethoxycarbonyl formonitrile oxide from ethyl 2-chloro-2-(hydroxyimino)acetate followed by reaction with dipolarophiles yields ester-functionalized isoxazoles . These compounds can be further modified to enhance their pharmacological properties.

Antitubercular Activity

Recent studies have investigated isoxazole carboxylic acid methyl esters for their antitubercular potential. Some derivatives exhibited minimal inhibition against Staphylococcus aureus, indicating specificity toward Mycobacterium tuberculosis (Mtb) . The presence of specific functional groups (e.g., halogen moiety at m-/p- position and methoxy group at o- position) influenced their anti-TB potency .

Palladium Hydrogenation

Ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate, a close analog of our compound, has been studied for its palladium hydrogenation behavior. The molecule’s reducible sites (benzylic-like position and isoxazole N–O bond) create a competitive scenario during hydrogenation reactions .

安全和危害

未来方向

The future directions for the study of “3-p-Tolyl-isoxazole-5-carboxylic acid ethyl ester” and similar compounds involve the development of new eco-friendly synthetic strategies . There is also a need to expand the available drug-like chemical space, which bind to the biological targets based on their chemical diversity .

属性

IUPAC Name |

ethyl 3-(4-methylphenyl)-1,2-oxazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-3-16-13(15)12-8-11(14-17-12)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVTSWNIDYMQSIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NO1)C2=CC=C(C=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(4-methylphenyl)-1,2-oxazole-5-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-N-[3-[3-[(4-Fluorophenyl)methyl]-3-(hydroxymethyl)pyrrolidin-1-yl]-3-oxopropyl]-2-phenylethenesulfonamide](/img/structure/B2980186.png)

![8-(2-((2,5-dimethoxyphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2980187.png)

![Methyl 3-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-4-methoxybenzoate](/img/structure/B2980190.png)

![N-{[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-L-alanine](/img/structure/B2980191.png)

![N-(5-chloro-2-methoxyphenyl)-2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2980201.png)

![7-Bromoimidazo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B2980202.png)

![3,3-dimethyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanamide](/img/structure/B2980205.png)

![2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol](/img/structure/B2980206.png)